2-[(2-Pentadecylphenoxy)methyl]oxirane
Description
2-[(2-Pentadecylphenoxy)methyl]oxirane is an epoxide-containing compound featuring a long pentadecyl (C15) alkyl chain attached to the ortho position of a phenoxy group. This compound has a molecular formula of C24H40O2, a molecular weight of 360.6 g/mol, and a high lipophilicity (XLogP3: 9.4) due to the long alkyl chain . The oxirane (epoxide) group confers reactivity, making it useful in polymerization or as an intermediate in specialty chemicals.
Properties
CAS No. |
50985-52-9 |
|---|---|
Molecular Formula |
C24H40O2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
2-[(2-pentadecylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-18-15-16-19-24(22)26-21-23-20-25-23/h15-16,18-19,23H,2-14,17,20-21H2,1H3 |
InChI Key |
XSXNUTXFOWLFKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=CC=C1OCC2CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Pentadecylphenoxy)methyl]oxirane typically involves the reaction of 2-pentadecylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane ring. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: Toluene or dichloromethane
Reaction Time: 6-12 hours
Industrial Production Methods
Industrial production of 2-[(2-Pentadecylphenoxy)methyl]oxirane follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as quaternary ammonium salts can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Pentadecylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols, respectively.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: Halogenation and other substitution reactions can occur at the phenoxy group.
Common Reagents and Conditions
Nucleophiles: Water, methanol, ethanol, ammonia
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reaction Conditions: Mild acidic or basic conditions for ring-opening reactions; elevated temperatures for oxidation reactions
Major Products
Diols: Formed from ring-opening with water
Ethers: Formed from ring-opening with alcohols
Amino Alcohols: Formed from ring-opening with amines
Ketones and Carboxylic Acids: Formed from oxidation reactions
Scientific Research Applications
2-[(2-Pentadecylphenoxy)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of epoxy resins, adhesives, and coatings due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-[(2-Pentadecylphenoxy)methyl]oxirane primarily involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The phenoxy group can also participate in various substitution reactions, further diversifying the compound’s reactivity. The long alkyl chain enhances the compound’s hydrophobicity, influencing its interactions with other molecules and surfaces .
Comparison with Similar Compounds
Substituent Effects and Structural Variations
Key substituents in analogous oxirane derivatives include halogens, nitro groups, methoxy groups, and shorter alkyl chains. These substituents significantly alter physicochemical properties and reactivity:
Analysis :
- Long alkyl chains (e.g., pentadecyl) enhance lipophilicity and steric hindrance, reducing solubility in polar solvents but improving compatibility with hydrophobic matrices .
- Electron-withdrawing groups (e.g., nitro, CF3) increase epoxide reactivity, favoring nucleophilic ring-opening reactions .
- Halogenated derivatives (e.g., Cl, Br) often exhibit higher toxicity, leading to use in biocides or flame retardants .
Physicochemical Properties
- Molecular Weight : The pentadecyl derivative (360.6 g/mol) is significantly larger than analogs like 2-[(4-methoxyphenyl)methyl]oxirane (164.20 g/mol) , impacting diffusion rates and thermal stability.
- Polar Surface Area (PSA): The pentadecyl compound has a PSA of 21.8 Ų, typical for epoxides, while fluorinated analogs (e.g., 2-[(2,4-difluoro-5-methylphenoxy)methyl]oxirane) may have lower PSA due to reduced hydrogen bonding .
Analysis :
- The pentadecyl derivative’s bulkiness suits it for non-polar matrices, such as epoxy resins or lubricant additives.
- Halogenated analogs dominate in agrochemicals due to their biocidal activity .
- Nitro and methoxy derivatives are prevalent in pharmaceuticals; e.g., 2-[(2-Methoxyphenoxy)methyl]oxirane is a USP-related compound .
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